Product packaging for 1H-Imidazo[4,5-c]quinoline, 2-cyclohexyl-(Cat. No.:)

1H-Imidazo[4,5-c]quinoline, 2-cyclohexyl-

Cat. No.: B14188537
M. Wt: 251.33 g/mol
InChI Key: BGTWLRUNUKOBLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Imidazoquinoline Heterocycles in Medicinal Chemistry

Heterocyclic compounds, organic molecules containing a ring structure with at least one atom other than carbon, are a cornerstone of medicinal chemistry. They represent a vast and diverse class of organic compounds and are integral components of numerous natural products, vitamins, and biomolecules. Over 85% of all biologically active chemical entities contain a heterocyclic scaffold, highlighting their central role in modern drug design. nih.gov The inclusion of heteroatoms like nitrogen, sulfur, or oxygen can modify a molecule's physicochemical properties, such as solubility, lipophilicity, and polarity, which is crucial for optimizing the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profile of potential drugs. nih.gov

Among the myriad of heterocyclic structures, nitrogen-containing heterocycles are particularly prominent due to their widespread occurrence in biologically active compounds. The imidazoquinoline ring system, a fusion of imidazole (B134444) and quinoline (B57606) rings, is a significant scaffold in this category. Derivatives of imidazoquinoline have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties. researchgate.net A notable application of imidazoquinoline derivatives is in immunotherapy, where they can act as agonists for Toll-like receptors (TLRs), particularly TLR7. acs.orgnih.gov Activation of TLR7 triggers an immune response, which can be harnessed for the treatment of cancers like melanoma. acs.orgnih.gov

Significance of the 1H-Imidazo[4,5-c]quinoline Scaffold

The 1H-Imidazo[4,5-c]quinoline scaffold is a specific arrangement of the fused imidazole and quinoline rings that has proven to be a valuable framework in the development of therapeutic agents. This structural motif is the basis for compounds that can modulate key biological pathways. For instance, derivatives of 1H-imidazo[4,5-c]quinoline have been developed as potent inhibitors of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (PKB) pathway, a critical signaling cascade often dysregulated in cancer. nih.gov

Furthermore, the 1H-imidazo[4,5-c]quinoline core is instrumental in the design of allosteric modulators for G protein-coupled receptors (GPCRs), such as the adenosine (B11128) A3 receptor (A3AR). nih.govnih.gov Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) binding site, offering a more subtle and potentially more selective way to influence receptor activity. nih.gov The development of compounds based on this scaffold has led to the identification of potent and selective modulators with potential therapeutic applications. nih.gov The versatility of the 1H-imidazo[4,5-c]quinoline scaffold allows for chemical modifications at various positions, enabling the fine-tuning of biological activity and the exploration of structure-activity relationships (SAR). nih.gov

Introduction to 1H-Imidazo[4,5-c]quinoline, 2-cyclohexyl- and its Prominent Derivatives (e.g., LUF6000)

The parent compound, 1H-Imidazo[4,5-c]quinoline, 2-cyclohexyl-, is a specific derivative within this important chemical class. nih.gov Its structure is characterized by a cyclohexyl group attached at the 2-position of the imidazo[4,5-c]quinoline core.

Table 1: Chemical Properties of 1H-Imidazo[4,5-c]quinoline, 2-cyclohexyl-

Property Value
Molecular Formula C16H17N3
PubChem CID 11708615

A prominent and extensively studied derivative of this compound is LUF6000. nih.govnih.govwikipedia.org LUF6000 is an experimental drug that functions as a positive allosteric modulator of the human adenosine A3 receptor (A3AR). nih.govnih.govwikipedia.org It is chemically known as N-(3,4-dichlorophenyl)-2-cyclohexyl-1H-imidazo[4,5-c]quinolin-4-amine. nih.govnih.gov

Table 2: Chemical Properties of LUF6000

Property Value
IUPAC Name 2-cyclohexyl-N-(3,4-dichlorophenyl)-3H-imidazo[4,5-c]quinolin-4-amine wikipedia.org
Molecular Formula C22H20Cl2N4 caymanchem.com
Molecular Weight 411.33 g/mol
CAS Number 890087-21-5 caymanchem.com
PubChem CID 11711282

LUF6000 itself does not activate the A3AR but significantly enhances the effect of A3AR agonists. wikipedia.org This allosteric enhancement is particularly effective for agonists with low efficacy, increasing their maximum effect (Emax). nih.govnih.gov Interestingly, LUF6000 can even convert some A3AR antagonists into agonists. nih.govnih.gov Due to its pharmacological profile, LUF6000 has demonstrated anti-inflammatory effects in animal models of arthritis and osteoarthritis. wikipedia.orgcaymanchem.com The structure of LUF6000 features a 3,4-dichlorophenylamino moiety at the 4-position of the imidazoquinoline core, in addition to the 2-cyclohexyl group, which is critical for its interaction with the A3AR.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H17N3 B14188537 1H-Imidazo[4,5-c]quinoline, 2-cyclohexyl-

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H17N3

Molecular Weight

251.33 g/mol

IUPAC Name

2-cyclohexyl-3H-imidazo[4,5-c]quinoline

InChI

InChI=1S/C16H17N3/c1-2-6-11(7-3-1)16-18-14-10-17-13-9-5-4-8-12(13)15(14)19-16/h4-5,8-11H,1-3,6-7H2,(H,18,19)

InChI Key

BGTWLRUNUKOBLU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NC3=C(N2)C=NC4=CC=CC=C43

Origin of Product

United States

Synthetic Methodologies for 1h Imidazo 4,5 C Quinoline, 2 Cyclohexyl and Its Analogues

Classical Approaches to the 1H-Imidazo[4,5-c]quinoline Core Synthesis

The construction of the tricyclic 1H-imidazo[4,5-c]quinoline core is a critical step in the synthesis of 2-cyclohexyl-1H-imidazo[4,5-c]quinoline and its analogues. Two primary classical approaches have been extensively utilized: the condensation and cyclization from 3,4-diaminoquinoline derivatives and multi-step synthesis from quinoline-2,4-diol precursors.

Condensation and Cyclization from 3,4-Diaminoquinoline Derivatives

A direct and common method for the synthesis of the 1H-imidazo[4,5-c]quinoline core involves the reaction of 3,4-diaminoquinoline with a suitable carboxylic acid or its derivative. nih.gov In the context of synthesizing 2-cyclohexyl-1H-imidazo[4,5-c]quinoline, cyclohexanecarboxylic acid is the reagent of choice.

The general procedure commences with the stirring of 3,4-diaminoquinoline and cyclohexanecarboxylic acid in the presence of a condensing agent such as polyphosphoric acid. nih.gov The mixture is typically heated to around 100°C for several hours to facilitate the cyclization and formation of the imidazole (B134444) ring fused to the quinoline (B57606) backbone. nih.gov Following the reaction, the mixture is cooled and neutralized with a base, such as ammonium (B1175870) hydroxide, to precipitate the product. nih.gov The crude product is then collected and purified, often by extraction with an organic solvent like ethyl acetate, followed by washing and drying. nih.gov This method offers a relatively straightforward route to the desired 2-substituted imidazoquinoline core. nih.gov

Multi-Step Synthesis from Quinoline-2,4-diol Precursors

An alternative and versatile approach to the 1H-imidazo[4,5-c]quinoline core begins with the more readily available quinoline-2,4-diol. nih.gov This multi-step synthesis provides a platform for introducing a variety of substituents onto the quinoline ring system. A representative synthetic sequence is outlined below:

Nitration: Quinoline-2,4-diol is first nitrated using nitric acid to yield 3-nitroquinoline-2,4-diol. nih.gov

Chlorination: The resulting nitro derivative is then chlorinated, for example, with phenylphosphonic dichloride, to produce 2,4-dichloro-3-nitroquinoline. nih.gov

Amination: One of the chloro groups, typically at the 4-position, is selectively displaced by an amino group. This is often achieved through reaction with an appropriate amine. nih.gov

Reduction: The nitro group at the 3-position is subsequently reduced to an amino group, forming a 3,4-diaminoquinoline intermediate. This reduction can be carried out using various reducing agents, such as iron powder in the presence of an acid or through catalytic hydrogenation. nih.gov

This sequence provides a common diamino intermediate that can then be subjected to cyclization with a carboxylic acid, as described in the previous section, to form the desired 1H-imidazo[4,5-c]quinoline core. nih.gov

Strategies for Incorporating the 2-Cyclohexyl Moiety

The introduction of the 2-cyclohexyl group is a pivotal step in the synthesis of the target compound. This is typically achieved during the formation of the imidazole ring. As mentioned in section 2.1.1, the most direct method involves the condensation of a 3,4-diaminoquinoline intermediate with cyclohexanecarboxylic acid. nih.gov

In a typical reaction, the 3,4-diaminoquinoline and an excess of cyclohexanecarboxylic acid are heated together in the presence of polyphosphoric acid. nih.gov This one-pot reaction leads to the formation of 2-cyclohexyl-1H-imidazo[4,5-c]quinoline. The reaction conditions, such as temperature and reaction time, are optimized to ensure complete cyclization and maximize the yield of the desired product. nih.gov

Derivatization Techniques at Key Positions for Structure-Activity Relationship Studies

To explore the structure-activity relationships of 2-cyclohexyl-1H-imidazo[4,5-c]quinoline analogues, modifications at various positions of the core structure are necessary. The 4-amino position and the 2-position are common sites for such derivatization.

Modifications at the 4-Amino Position (e.g., Arylamino Substitutions)

The introduction of a 4-amino group and its subsequent derivatization is a key strategy in the development of potent analogues. Starting from a 4-chloro-2-cyclohexyl-1H-imidazo[4,5-c]quinoline intermediate, which can be synthesized from the corresponding N-oxide, various arylamino groups can be introduced. nih.gov

This is typically achieved through a nucleophilic aromatic substitution reaction where the 4-chloro intermediate is reacted with a desired aniline (B41778) derivative. nih.gov Microwave-assisted synthesis has been shown to be an efficient method for this transformation, often carried out in a solvent such as ethanol. nih.gov For instance, reacting the 4-chloro intermediate with p-iodoaniline or p-bromoaniline introduces the respective halogenated phenylamino (B1219803) moieties at the 4-position. nih.gov These halogenated derivatives can then serve as handles for further functionalization, such as through palladium-catalyzed cross-coupling reactions like the Heck reaction to introduce groups like methyl acrylate. nih.gov

Examples of 4-Arylamino Substitutions on the 2-Cyclohexyl-1H-imidazo[4,5-c]quinoline Scaffold
Starting MaterialReagentResulting 4-Substituent
4-chloro-2-cyclohexyl-imidazo[4,5-c]-quinolinep-iodoaniline4-(4-iodophenylamino)
4-chloro-2-cyclohexyl-imidazo[4,5-c]-quinolinep-bromoaniline4-(4-bromophenylamino)
4-(4-bromophenylamino)-2-cyclohexyl-imidazo[4,5-c]-quinolinemethyl acrylate, Pd(OAc)24-(4-(methyl acrylate)phenylamino)

Structural Variations at the 2-Position (e.g., Alkyl and Cycloalkyl Analogues)

To understand the influence of the substituent at the 2-position on the biological activity, a variety of analogues with different alkyl and cycloalkyl groups are often synthesized. This is accomplished by using different carboxylic acids in the condensation reaction with the 3,4-diaminoquinoline intermediate. nih.gov

For example, by replacing cyclohexanecarboxylic acid with other cycloalkanecarboxylic acids (e.g., cyclopentanecarboxylic acid, cycloheptanecarboxylic acid) or adamantane (B196018) carboxylic acid, a series of 2-cycloalkyl-1H-imidazo[4,5-c]quinolines can be prepared. nih.gov Similarly, linear or branched alkyl carboxylic acids can be used to synthesize 2-alkyl analogues. This systematic variation allows for a thorough investigation of how the size, shape, and lipophilicity of the 2-substituent affect the compound's activity. nih.gov

Examples of Carboxylic Acids Used for 2-Position Derivatization
Carboxylic AcidResulting 2-Substituent
Cyclopentanecarboxylic acidCyclopentyl
Cyclohexanecarboxylic acidCyclohexyl
Cycloheptanecarboxylic acidCycloheptyl
Adamantane-1-carboxylic acid1-Adamantyl

Introduction of Bridging and Polar Groups for Pharmacological Modulation

The pharmacological profile of 2-cyclohexyl-1H-imidazo[4,5-c]quinoline and its analogues can be significantly altered by the introduction of bridging and polar groups. These modifications are primarily aimed at enhancing aqueous solubility, influencing receptor binding affinity and selectivity, and exploring the conformational preferences of the substituent at the 2-position for optimal pharmacological activity. nih.gov

One strategic approach involves the functionalization of the 2-cycloalkyl ring. For instance, the introduction of a methylene (B1212753) bridge to the 2-cyclohexyl ring has been shown to result in considerable allosteric potentiation at the A3 adenosine (B11128) receptor. nih.gov This suggests that constraining the conformation of the cycloalkyl group can be beneficial for activity.

Furthermore, the incorporation of polar groups is a key strategy to improve the physicochemical properties of these compounds, such as solubility. nih.govnih.gov This has been achieved by introducing hydrophilic oxygen-containing functional groups onto the cycloalkyl ring. For example, epoxidation of a 2-cycloheptenyl derivative using meta-chloroperoxybenzoic acid (m-CPBA) yields two diastereomeric oxirane compounds. nih.gov These modifications, while intended to improve solubility, can also have a profound impact on biological activity. For instance, replacing a methylene group in the 2-cyclohexyl ring with an ether oxygen to form a tetrahydropyranyl derivative was found to abolish allosteric modulation at the A3 adenosine receptor, while maintaining some orthosteric inhibition. nih.gov

The introduction of nitrogen-containing groups into the 2-position cycloalkyl ring has also been explored to enhance water solubility and provide a point for further derivatization. However, this modification has been observed to greatly reduce the desired allosteric enhancement effects. nih.gov Additionally, analogues with 2-(4-(benzoylamino)cyclohexyl) substitutions have been synthesized and identified as weak negative allosteric modulators of the A3 adenosine receptor. nih.gov

These findings highlight a delicate balance in the structure-activity relationship, where modifications aimed at improving one property can sometimes negatively impact the primary pharmacological activity. The data underscores that the allosteric and orthosteric inhibitory effects in the imidazoquinoline series are structurally separable, offering a pathway for designing derivatives with more refined pharmacological profiles. nih.gov

Table 1: Pharmacological Effects of 2-Position Modifications on 1H-Imidazo[4,5-c]quinoline Analogues
Modification at 2-PositionObserved Pharmacological EffectReference
Methylene bridge on cyclohexyl ringConsiderable allosteric potentiation (A3AR) nih.gov
Tetrahydropyranyl (ether oxygen in cyclohexyl ring)Abolished allosteric modulation, retained orthosteric inhibition (A3AR) nih.gov
Nitrogen in cyclohexyl ringGreatly reduced allosteric enhancement (A3AR) nih.gov
4-(Benzoylamino)cyclohexylWeak negative allosteric modulation (A3AR) nih.gov

Advanced and Efficient Synthetic Procedures

To streamline the synthesis of 1H-imidazo[4,5-c]quinolines and their analogues, more advanced and efficient methodologies have been developed, moving beyond traditional multi-step classical syntheses. These modern approaches, such as microwave-assisted synthesis and multicomponent reactions, offer significant advantages in terms of reaction time, yield, and operational simplicity.

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient construction of heterocyclic scaffolds, including the imidazo[4,5-c]quinoline core. rsc.org This technique utilizes microwave irradiation to heat reactions, often leading to dramatic reductions in reaction times, increased product yields, and cleaner reaction profiles compared to conventional heating methods. frontiersin.org

An expeditious one-pot sequential route for the synthesis of pyrido-fused imidazo[4,5-c]quinolines has been developed utilizing microwave assistance. rsc.org This method involves the Pictet–Spengler cyclization strategy and is noted for its use of mild reaction conditions and green media. rsc.org The key advantages of this protocol include its broad substrate scope, accommodating both heteroaromatic and aliphatic aldehydes, and its operational simplicity. rsc.org

Microwave irradiation has also been successfully employed in three-component domino reactions to synthesize various fused heterocyclic compounds, including imidazo[1,2-a]quinolines. nih.gov This approach allows for the formation of multiple new bonds in a single pot, enhancing synthetic efficiency and minimizing environmental impact. nih.gov The use of microwave technology in these syntheses is often associated with increased safety for small-scale, high-speed synthesis. nih.gov Furthermore, microwave-assisted methods have been applied to the synthesis of pyrazolo[1,5-c]quinazolines through cyclocondensation reactions, demonstrating the versatility of this technology in preparing related heterocyclic systems. researchgate.net

Multicomponent Reaction Approaches (e.g., Groebke–Blackburn–Bienaymé Reaction)

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent example of an MCR used for the one-pot synthesis of fused imidazole-containing heterocycles. nih.gov This reaction typically involves the condensation of an amidine, an aldehyde, and an isocyanide. beilstein-journals.org

The GBB reaction is a versatile and powerful tool for generating molecular diversity and has been applied to the synthesis of various therapeutically relevant scaffolds. nih.gov The reaction can be driven by a range of catalysts and performed under various conditions, including solvent-free or under microwave irradiation. nih.gov The products of the GBB reaction can also serve as intermediates for further synthetic transformations, allowing for the creation of more complex molecular architectures. nih.gov

While the direct synthesis of 2-cyclohexyl-1H-imidazo[4,5-c]quinoline via a GBB reaction is not explicitly detailed in the provided context, the principles of this MCR are highly applicable to the synthesis of the broader class of imidazo[4,5-c]quinolines. The GBB reaction has been successfully utilized to prepare 3-aminoimidazo[1,2-a]pyrazines, a related scaffold, on an industrial scale, highlighting its potential for efficient and scalable synthesis. organic-chemistry.org This process was optimized through the use of Lewis acids and dehydrating agents to achieve high yields and purity. organic-chemistry.org The GBB reaction demonstrates tolerance for a variety of aldehydes and isocyanides, making it a flexible strategy for generating libraries of substituted imidazo-fused heterocycles. beilstein-journals.orgorganic-chemistry.org

Table 2: Comparison of Advanced Synthetic Methodologies
MethodologyKey FeaturesAdvantagesReference
Microwave-Assisted SynthesisUse of microwave irradiation for heating.Reduced reaction times, increased yields, cleaner reactions, operational simplicity, enhanced safety. rsc.orgfrontiersin.orgnih.gov
Groebke–Blackburn–Bienaymé (GBB) ReactionOne-pot, three-component reaction (amidine, aldehyde, isocyanide).High efficiency, atom economy, generation of molecular diversity, scalability. nih.govbeilstein-journals.orgorganic-chemistry.org

Structure Activity Relationship Sar Studies of 1h Imidazo 4,5 C Quinoline, 2 Cyclohexyl Derivatives

Identification of Key Structural Elements for Biological Efficacy

SAR studies on 1H-imidazo[4,5-c]quinolin-4-amine derivatives have identified several key structural elements essential for their activity as positive allosteric modulators (PAMs) of the A3AR. The fundamental framework consists of the rigid, tricyclic 1H-imidazo[4,5-c]quinoline core, which serves as the foundational scaffold. For potent allosteric enhancement, hydrophobic substitutions at both the 2-position and the 4-amino position of this heterocycle are required. nih.gov

The primary structural requirements for efficacy include:

The 1H-imidazo[4,5-c]quinoline core: This planar ring system is the essential backbone of the pharmacophore.

A substituent at the 2-position: This is a critical site for modulating activity, with medium-sized cycloalkyl groups being particularly favorable for enhancement. nih.gov

An amino group at the 4-position: The C4 amine is considered essential for activity. nih.gov This position is typically substituted with an aryl group to maximize allosteric enhancement. nih.gov

Influence of the 2-Position Substituent on Receptor Interactions

In the context of A3AR allosteric modulation, the 2-cyclohexyl group has been identified as an optimal substituent. nih.gov Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site used by the endogenous ligand. nih.gov By doing so, they can modify the receptor's conformation, leading to a change in the binding affinity or efficacy of the orthosteric agonist. nih.gov

The 2-cyclohexyl group in compounds like N-(3,4-Dichlorophenyl)-2-cyclohexyl-1H-imidazo[4,5-c]quinolin-4-amine contributes favorably to this allosteric enhancement. nih.gov Studies comparing various cycloalkyl groups have shown that medium-sized rings, such as cyclopentyl and cyclohexyl, are the most favorable for enhancing the maximal efficacy of A3AR agonists. nih.gov The cyclohexyl ring's size and conformation appear to provide an ideal fit within the allosteric binding pocket, promoting the conformational changes necessary for positive modulation without directly competing with the orthosteric ligand. nih.govnih.gov This leads to an enhancement of the agonist's functional effect and can decrease the agonist's dissociation rate from the receptor. nih.govnih.gov

The dimensions of the substituent at the 2-position have a profound impact on the allosteric modulatory activity. Systematic studies have explored a homologous series of 2-cycloalkyl derivatives, revealing a clear relationship between ring size and A3AR enhancement. nih.govnih.gov

Medium-sized cycloalkyl groups, specifically cyclopentyl and cyclohexyl, have been shown to be the most advantageous for positive allosteric modulation. nih.gov Both smaller rings (e.g., cyclopropyl) and larger rings (e.g., cyclooctyl, cyclodecyl) result in considerably less enhancement. nih.govnih.gov Similarly, acyclic alkyl groups at this position were also found to be less effective. nih.gov

A study on N-(3,4-dichlorophenyl)-1H-imidazo[4,5-c]quinolin-4-amine derivatives showed a trend where increasing the cycloalkyl ring size from cyclopropyl (B3062369) up to cyclononyl generally increased the maximal efficacy (Emax) of the A3AR agonist, with the exception of the 2-cyclooctyl derivative. nih.gov However, as the ring size increased further to 2-cyclodecyl and 2-cyclodododecyl, there was a steady decrease in Emax. nih.gov Among open-chain alkyl derivatives, the 2-(heptan-4-yl) substituent was found to be particularly effective, significantly slowing agonist dissociation. nih.gov

Table 1: Effect of 2-Position Cycloalkyl Ring Size on A3AR Allosteric Enhancement
Compound ID2-Position SubstituentRelative Allosteric EnhancementReference
17CyclopropylDecreased radioligand binding nih.gov
-CyclopentylFavorable enhancement nih.gov
3CyclohexylOptimal enhancement nih.gov
19CyclooctylLower enhancement than cyclohexyl nih.gov
20CyclononylHigh enhancement nih.gov
21CyclodecylDecreased enhancement nih.gov
23CyclododecylDecreased enhancement nih.gov

The introduction of heteroatoms into the 2-position substituent has been explored as a strategy to modify physicochemical properties, such as aqueous solubility. However, these modifications have generally been detrimental to the allosteric enhancement activity. acs.orgnih.gov

For instance, replacing the carbon framework of the cycloalkyl group with a heteroatom-containing ring, such as in 2-(4-tetrahydropyranyl) derivatives, led to the abolishment of allosteric enhancement. acs.org Similarly, the introduction of a nitrogen atom into the six-membered ring at the 2-position was found to greatly reduce the desired allosteric effects. acs.org This suggests that the hydrophobic nature of the 2-position substituent is a critical requirement for productive interaction with the allosteric binding site. nih.gov Polar, hydrogen-bond donating groups at this position are not well-tolerated and disrupt the positive modulatory activity. nih.gov

Contribution of 4-Amino Position Substitutions to Allosteric Enhancement

The substituent on the 4-amino group of the 1H-imidazo[4,5-c]quinoline scaffold is another crucial determinant of allosteric modulatory activity. While the 4-amino group itself is vital, its substitution with specific aryl groups has been shown to significantly enhance biological efficacy. nih.govnih.gov

Extensive SAR studies have demonstrated that substituting the 4-amino position with an aryl group is highly favorable compared to more polar heterocyclic ring systems. nih.gov Among various aryl groups, dichlorophenyl moieties have been particularly effective in improving the activity and selectivity of A3AR PAMs. nih.govnih.gov

Specifically, the 3,4-dichlorophenyl group has been identified as a superior substituent for enhancing the maximal efficacy of A3AR agonists. nih.govnih.gov For example, the compound 2-cyclohexyl-4-(3,4-dichlorophenyl)amino (LUF6000) was found to potentiate the maximum efficacy of an A3AR agonist by 45%. nih.gov Another potent analogue featured a 4-(3,5-Dichlorophenylamino) substitution, which also produced significant allosteric enhancement. nih.govacs.org

Other arylamino groups have also shown promise. A 4-benzylamino group was also found to be highly enhancing. nih.gov Further exploration of para-substituted 4-phenylamino groups showed that 4-iodophenyl and 4-bromophenyl substituents were effective at slowing the radioligand dissociation rate, a key indicator of positive allosteric modulation. nih.gov This highlights that halogenated aryl rings at the 4-amino position are a key structural feature for potent A3AR allosteric enhancement.

Table 2: Effect of 4-Amino Position Aryl Substituents on A3AR Allosteric Enhancement
Compound ID4-Amino SubstituentObserved EffectReference
43 (LUF6000)3,4-DichlorophenylPotentiated agonist efficacy by 45-50% nih.gov
63,5-DichlorophenylProduced significant allosteric enhancement nih.govacs.org
38BenzylHighly enhancing nih.gov
354-IodophenylSlowed radioligand dissociation rate nih.gov
364-BromophenylSlowed radioligand dissociation rate nih.gov

Differentiation between Orthosteric and Allosteric Binding Mechanisms

The 1H-imidazo[4,5-c]quinoline scaffold has been instrumental in developing ligands that can differentiate between orthosteric and allosteric binding sites on G protein-coupled receptors (GPCRs), particularly the A3 adenosine (B11128) receptor (A3AR). Orthosteric ligands bind to the same site as the endogenous agonist, directly competing with it. In contrast, allosteric modulators bind to a topographically distinct site, inducing conformational changes that can enhance or diminish the effect of the orthosteric agonist.

For the 1H-imidazo[4,5-c]quinoline series, the nature of the substituent at the C2 position is a key determinant of the binding mechanism. nih.gov Smaller substituents tend to favor orthosteric binding, while larger, bulkier groups promote allosteric modulation. nih.govfigshare.com For instance, a 2-cyclopropyl derivative was identified as a competitive antagonist, indicating an orthosteric interaction, which was supported by computational modeling. nih.govfigshare.com Conversely, derivatives with larger 2-alkyl or 2-cycloalkyl groups, such as the 2-cyclohexyl moiety, function as positive allosteric modulators (PAMs). nih.gov

Molecular modeling and mutagenesis studies have provided detailed insights into the allosteric binding site for this class of compounds. The prototypical A3AR PAM, 2-cyclohexyl-1H-imidazo[4,5-c]quinolin-4-(3,4-dichlorophenyl)amine (LUF6000), is predicted to occupy an extrahelical, lipid-facing allosteric pocket. nih.gov This site is disparate from the orthosteric binding site and is formed by transmembrane domains (TMD) 1, TMD7, and Helix 8 (H8). nih.gov The proposed binding pose suggests the planar 1H-imidazo[4,5-c]quinoline ring system inserts into an aromatic cage formed by tyrosine residues (Y2847.55 in TMD7 and Y2938.54 in H8). nih.gov The 2-cyclohexyl group is positioned within a hydrophobic subpocket created by residues in TMDs 1 and 7, while the 4-(3,4-dichlorophenyl)amine group extends towards the lipid bilayer. nih.gov This distinct binding pocket explains how these compounds can enhance agonist efficacy without directly competing for the orthosteric site. nih.govnih.gov

SAR for Specific Biological Targets

The structure-activity relationship for 1H-imidazo[4,5-c]quinolin-4-amine derivatives as A3AR PAMs has been extensively explored, focusing on modifications at the C2 and N4 positions. nih.gov The goal has been to enhance the allosteric effect while minimizing any interaction with the orthosteric binding site. nih.gov

A key finding is that the size and nature of the substituent at the C2 position significantly influence PAM activity. nih.govacs.org A systematic expansion of the 2-cycloalkyl ring demonstrates a clear trend. Comparing a series of N-(3,4-dichlorophenyl)-1H-imidazo[4,5-c]quinolin-4-amine derivatives, there was a general increase in the maximal effect (Emax) of the agonist as the ring size increased from cyclopropyl to cyclononyl. nih.gov The 2-cyclohexyl and 2-cyclononyl derivatives were found to be particularly efficacious. nih.gov Similarly, bulkier open-chain alkyl groups at the C2 position also confer potent PAM activity. acs.org

Modifications at the N4-position also play a crucial role. The introduction of a 4-(3,4-dichlorophenyl)amino group, as seen in the potent PAM LUF6000, was a significant optimization. nih.gov This compound was found to enhance agonist efficacy in functional assays by 45-50% and decrease the agonist's dissociation rate without affecting its potency, a hallmark of a pure allosteric modulator. nih.gov This improved profile was attributed to its decreased interaction with the orthosteric binding site compared to earlier analogues. nih.gov

Table 1: SAR of 2-Cycloalkyl-N-(3,4-dichlorophenyl)-1H-imidazo[4,5-c]quinolin-4-amine Derivatives as A3AR PAMs nih.gov
CompoundC2-SubstituentEffect on Agonist Emax (% of Control)
17CyclopropylAntagonist Activity
-Cyclobutyl123%
18Cyclopentyl182%
7Cyclohexyl210%
-Cycloheptyl213%
19Cyclo-octyl179%
20Cyclononyl242%

The 1H-imidazo[4,5-c]quinoline scaffold is also foundational for potent agonists of Toll-like receptors 7 and 8 (TLR7/8), which are key players in the innate immune system. nih.govresearchgate.net Unlike the A3AR modulators, which typically feature a 4-amino substituent, TLR7/8 agonists are characterized by a 4-amino group and specific substitutions at the N1 and C2 positions. nih.gov

SAR studies have revealed distinct structural requirements for TLR7 versus dual TLR7/8 activity. nih.gov Imiquimod, a foundational compound in this class, is a selective TLR7 agonist. nih.gov The addition of a 2-ethoxymethyl group and a 1-(2-hydroxy-2-methylpropyl) substituent, as in Resiquimod, introduces potent TLR8 agonism alongside its TLR7 activity. nih.govrsc.org

For selective TLR7 agonism, modifications at the N1 and C2 positions are critical. A detailed SAR study identified that a 1-benzyl group combined with a C2-butyl chain resulted in a pure TLR7 agonist with negligible activity on TLR8. rsc.org Generally, for N1-benzyl analogues, the optimal C2-alkyl chain length for TLR7 activity is around four carbons (butyl). researchgate.net Further substitutions on the quinoline (B57606) ring system can also modulate activity. rsc.org The activity of these compounds is attributed to their ability to induce the production of cytokines, such as interferon (IFN). researchgate.net

Table 2: SAR of 1H-Imidazo[4,5-c]quinoline Derivatives as TLR7/8 Agonists nih.govrsc.org
Compound NameN1-SubstituentC2-SubstituentPrimary Target
Imiquimod2-methylpropyl-HTLR7
Gardiquimod-H2-methylpropylaminomethylTLR7
Resiquimod2-hydroxy-2-methylpropylEthoxymethylTLR7/8
CL097-HEthoxymethylTLR7/8

A structurally related series, the imidazo[4,5-c]quinolin-2-ones, has been identified as a promising new class of antimalarial agents. nih.govnih.gov These compounds exhibit potent activity against both the asexual blood stages and the late-stage gametocytes of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govusuhs.edu

A concise synthesis was developed to allow for diversification at three positions: R1 (on the imidazolidinone ring), R2 (on the imidazolidinone nitrogen), and R3 (on the quinoline ring). nih.gov SAR studies focused on optimizing the substituents at these positions to enhance potency and maintain low cytotoxicity in mammalian cells. nih.gov

In an initial series of analogues, the R1 group was kept as a 3-trifluoromethylphenyl, and the R2 position was varied with either hydrogen or alkyl groups. nih.gov The R3 position was also explored with different substituents. The studies revealed that specific combinations of substituents on the quinoline and imidazolidinone rings could lead to compounds with excellent antimalarial activity against both parasitic stages. nih.gov This work established the imidazo[4,5-c]quinolin-2-one scaffold as a new lead series for the development of drugs for malaria treatment and prevention. nih.gov

Table 3: Antimalarial Activity of Selected Imidazo[4,5-c]quinolin-2-one Derivatives nih.gov
CompoundR1R2R3Asexual Stage Activity (EC50, µM)Gametocyte Activity (EC50, µM)
113-CF3-Ph-H2-amino-3-picolyl0.140.29
123-CF3-Ph-Me2-amino-3-picolyl0.180.29
133-CF3-Ph-Et2-amino-3-picolyl0.210.30

Mechanistic and Preclinical Biological Investigations of 1h Imidazo 4,5 C Quinoline, 2 Cyclohexyl Analogues

Modulation of G Protein-Coupled Receptors (GPCRs)

The 1H-imidazo[4,5-c]quinoline chemical scaffold has been identified as a key structure for the development of positive allosteric modulators (PAMs) targeting G protein-coupled receptors. dtic.mil These compounds interact with a site on the receptor that is distinct from the binding site of the endogenous agonist, known as the orthosteric site. nih.gov By binding to an allosteric site, these modulators can induce conformational changes in the receptor that enhance the binding affinity and/or efficacy of the orthosteric ligand. dtic.milnih.gov This mechanism offers the potential for greater subtype selectivity, as allosteric sites are generally less conserved across receptor subtypes compared to the highly conserved orthosteric sites. nih.govnih.gov

A3 Adenosine (B11128) Receptor (A3AR) Positive Allosteric Modulation

Analogues of 1H-imidazo[4,5-c]quinoline, particularly those with a 2-cyclohexyl substitution, have been extensively investigated as PAMs for the human A3 adenosine receptor (A3AR). nih.gov The A3AR is a promising therapeutic target for conditions such as inflammatory diseases, cancer, and chronic pain. acs.org Allosteric modulation provides a sophisticated approach to fine-tuning receptor activity, potentially offering a safer therapeutic window by amplifying the physiological, localized effects of the endogenous agonist adenosine, which is often released at sites of tissue injury or inflammation. acs.org

Computational modeling, validated by mutagenesis studies, has successfully identified the binding site for 2-cyclohexyl-1H-imidazo[4,5-c]quinoline analogues, such as LUF6000, on the A3AR. nih.govmcw.edu This allosteric pocket is not located within the orthosteric binding cleft but rather in an extrahelical, lipid-facing region of the receptor. nih.govmcw.edu The site is disparate from the agonist binding site and is primarily composed of the distal portions of transmembrane domains (TMD) 1 and 7, along with Helix 8 (H8). nih.govmcw.edu

Further investigation using human/mouse chimeric A3ARs has corroborated these findings. dtic.milacs.org Studies on chimeras where the extracellular and intracellular portions of the receptor were swapped between the responsive human sequence and the non-responsive mouse sequence indicated that the allosteric binding site resides within the inner, cytoplasmic portions of the receptor. nih.govacs.org This localization at a hydrophobic site on the A3AR cytosolic interface distinguishes the binding of these PAMs from the orthosteric agonists. dtic.milresearchgate.net

Detailed molecular modeling has elucidated the specific interactions that anchor 2-cyclohexyl-1H-imidazo[4,5-c]quinoline analogues within the allosteric pocket. nih.govmcw.edu The nearly planar 1H-imidazo[4,5-c]quinolinamine ring system inserts itself into an aromatic cage, lying parallel to the transmembrane segments. nih.govmcw.eduresearchgate.net

Key interactions that stabilize the binding include:

π-π stacking: The quinoline (B57606) ring system forms significant π-π stacking interactions with the aromatic side chains of tyrosine residues Y2847.55 in TMD7 and Y2938.54 in H8. nih.govresearchgate.net

Hydrogen Bonding: A hydrogen bond forms between the N-1 amine of the imidazoquinoline heterocycle and the carbonyl group of the glycine (B1666218) residue G291.49 in TMD1, further stabilizing the complex. nih.govmcw.eduresearchgate.net

π-NH Bonding: An additional interaction occurs between the aromatic ring of Y2847.55 and the exocyclic amine of the modulator. nih.govmcw.edu

Hydrophobic Interactions: The 2-cyclohexyl group is oriented "upward" into a small, well-defined hydrophobic subpocket. This pocket is formed by residues from TMDs 1 and 7, including C251.45, V281.48, G291.49, M2767.47, M2777.48, and P2797.50. nih.gov Meanwhile, the substituent at the 4-amino position, such as the 3,4-dichlorophenyl group in LUF6000, extends out towards the lipid interface. nih.govresearchgate.net

Molecular dynamics (MD) simulations have provided crucial insights into the dynamic process of ligand binding to the allosteric site. nih.govmcw.edu These simulations predict a multi-step binding pathway rather than a simple, direct association. The process involves the ligand navigating through at least two metastable intermediate states before settling into its final, stable bound pose. nih.govmcw.eduresearchgate.net

One of these predicted intermediates closely resembles the pose determined by initial molecular docking studies. nih.govmcw.edu A second intermediate state involves transient, or temporary, interactions with the tyrosine residue Y2938.54. nih.govmcw.eduresearchgate.net The simulations show that from either of these intermediate states, the ligand eventually converges into the final, stable conformation characterized by the key molecular interactions described previously. nih.govmcw.edu This dynamic view of binding underscores the flexibility of the receptor and the multi-stage process through which allosteric modulation is established.

A hallmark of the positive allosteric modulation by 2-cyclohexyl-1H-imidazo[4,5-c]quinoline analogues is their ability to enhance the functional response of A3AR agonists. nih.gov This is commonly measured using [35S]GTPγS binding assays, which quantify the activation of G proteins upon receptor stimulation—an early and crucial step in the signal transduction cascade. nih.govcreative-bioarray.comspringernature.com In this assay, the binding of the non-hydrolyzable GTP analogue, [35S]GTPγS, to Gα subunits is measured as a direct indicator of receptor activation. nih.govcreative-bioarray.com

Studies have consistently shown that in the presence of these PAMs, the maximal efficacy (Emax) of A3AR agonists, such as Cl-IB-MECA, is significantly increased. nih.govacs.org For example, 2-cyclohexyl-4-(3,4-dichlorophenyl)amino-1H-imidazo[4,5-c]quinoline (LUF6000) was found to potentiate the maximum efficacy of Cl-IB-MECA by approximately 45-50%. nih.govscispace.com Other analogues with different 2-cycloalkyl substitutions have demonstrated even greater enhancement, with a 2-cyclononyl derivative increasing the agonist's Emax to 242% of the control value at a 1 µM concentration. dtic.mil This demonstrates a clear structure-activity relationship where the size and nature of the substituent at the 2-position can be fine-tuned to control the degree of allosteric enhancement. dtic.milacs.org

Table 1: Effect of 2-Substituted 1H-Imidazo[4,5-c]quinoline Analogues on A3AR Agonist Efficacy Data from [35S]GTPγS binding assays in the presence of the A3AR agonist Cl-IB-MECA.

Compound2-Position Substituent4-Amino Position SubstituentConcentration (µM)% Emax Increase of Agonist
LUF6000 Cyclohexyl3,4-DichlorophenylNot Specified45-50%
Analogue 20 Cyclononyl3,4-Dichlorophenyl1142%
Analogue 2 Heptan-4-yl3,4-Dichlorophenyl1116%
Analogue 10 Hept-4-en-1-yl3,4-Dichlorophenyl1141%
Analogue 31 Heptan-4-yl4-Iodophenyl1123%
Analogue 38 CyclopentylBenzylNot Specified45-50%

A significant characteristic of the 1H-imidazo[4,5-c]quinoline class of allosteric modulators is their pronounced species specificity. nih.gov While these compounds are effective enhancers of the human A3AR, they exhibit weak or minimal activity at rodent (e.g., mouse and rat) A3ARs. nih.govacs.org This pharmacological difference presents a challenge for the preclinical evaluation of these compounds in non-primate animal models of human diseases. nih.gov

The underlying reason for this species difference is the sequence divergence in the allosteric binding domains of the receptors. nih.gov Unlike the orthosteric site, which is under strong evolutionary pressure to remain conserved to bind the endogenous ligand (adenosine), allosteric sites are subject to less stringent conservation. nih.govnih.gov Consequently, there can be greater variation in the amino acid sequences of these sites between species, leading to differential binding and modulation. nih.gov The use of human/mouse chimeric receptors has been instrumental in confirming that the molecular determinants for the allosteric effects of these compounds reside in regions of the receptor that differ between the two species. dtic.milnih.govacs.org

Cannabinoid Receptor 2 (CB2) Activity

Investigations into novel 5,6-dihydropyrido[2',1':2,3]imidazo[4,5-c]quinoline derivatives have uncovered a significant link to the cannabinoid system. nih.gov The neuroprotective effects of these compounds were found to be dependent on signaling through the Cannabinoid Receptor 2 (CB2). nih.govimtm.cz When CB2 receptor signaling was blocked, the cytoprotective activity of these analogues was nullified. nih.govimtm.cz This finding suggests that the CB2 receptor plays a crucial role in mediating the neuroprotective mechanisms of this class of imidazoquinoline derivatives. nih.gov The upregulation of CB2 receptors is often associated with inflammatory conditions, making them a key target in the development of therapies for neurodegenerative diseases. nih.gov

Immunomodulatory Activities: Toll-Like Receptor (TLR7/8) Agonism and IFN-α Induction

The immunomodulatory properties of imidazoquinoline derivatives are largely attributed to their activity as agonists of Toll-like receptors 7 and 8 (TLR7/8). foxchase.orgnih.gov These receptors are critical components of the innate immune system. nih.gov Activation of TLR7 and TLR8 triggers downstream signaling pathways that lead to the production of various cytokines, most notably type I interferons such as interferon-alpha (IFN-α). nih.govfrontiersin.org

The chemical structure of imidazoquinoline analogues, particularly substitutions at the C2 position, significantly influences their potency and selectivity for TLR7 and TLR8. foxchase.org C2-alkyl substitutions can project into a hydrophobic pocket at the dimer interface of the receptor, which has a substantial impact on TLR7 and TLR8 activities. foxchase.orgnih.gov While specific data for a 2-cyclohexyl substitution is not detailed, the general principle is that modifications at this position are a key determinant of the compound's agonistic activity. The induction of IFN-α is a primary outcome of TLR7 activation in plasmacytoid dendritic cells. frontiersin.org

Some imidazoquinoline compounds have been shown to induce the expression of IFN-γ, a type II IFN, in addition to the classic type I IFNs. foxchase.org The immunomodulatory effects of these compounds are being explored for their therapeutic potential in cancer and infectious diseases. nih.gov

Neurobiological and Neuroprotective Effects

Analogues of 1H-Imidazo[4,5-c]quinoline have demonstrated a range of neurobiological and neuroprotective effects in preclinical studies. These effects are mediated through multiple mechanisms, highlighting their potential as therapeutic agents for neurodegenerative disorders.

Protection of Neuron-like Cells in Neurodegenerative Disease Models (e.g., Parkinson's, Huntington's)

Novel 5,6-dihydropyrido[2',1':2,3]imidazo[4,5-c]quinoline derivatives have been evaluated for their neuroprotective capabilities in in vitro models of Parkinson's and Huntington's diseases. nih.govimtm.cz In these studies, the compounds were tested for their ability to protect human neuron-like SH-SY5Y cells from damage induced by neurotoxins. nih.govimtm.cz

One of the models utilized 1-methyl-4-phenylpyridinium (MPP+), a compound known to induce Parkinson's-like damage in neurons. nih.govimtm.cz A number of the tested derivatives demonstrated a robust neuroprotective effect, in some cases completely mitigating the cell death induced by MPP+. imtm.cz The efficacy of these compounds was found to be comparable or even superior to that of ebselen, a known antioxidant drug. imtm.cz

Modulation of Mitochondrial Function (e.g., Superoxide (B77818) Reduction, Membrane Potential Preservation)

A key aspect of the neuroprotective activity of these imidazoquinoline analogues is their ability to modulate mitochondrial function, which is often impaired in neurodegenerative diseases. nih.gov These compounds have shown a significant capacity to reduce mitochondrial superoxide levels and preserve the mitochondrial membrane potential in neuron-like cells exposed to toxins. nih.govimtm.cz Their potency in these mitochondrial-specific protective actions was notably higher than that of the reference compound, ebselen. imtm.cz By protecting mitochondria, these compounds help to maintain cellular energy production and prevent the activation of apoptotic pathways. nih.gov

Inhibition of Acetylcholinesterase and Butyrylcholinesterase

In addition to their other neuroprotective mechanisms, these novel 5,6-dihydropyrido[2',1':2,3]imidazo[4,5-c]quinoline derivatives have been found to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govimtm.cz These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine. nih.govnih.gov Inhibition of AChE and BuChE is a therapeutic strategy used to enhance cholinergic neurotransmission in conditions like Alzheimer's disease. mdpi.com The dual inhibitory action of these compounds on both cholinesterases suggests a broader potential application in neurodegenerative diseases characterized by cholinergic deficits. mdpi.com

LRRK2 Kinase Inhibition in Neurodegenerative Contexts

Imidazoquinoline analogues have also been identified as novel inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2) activity. nih.gov Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease. youtube.com The inhibition of LRRK2 kinase activity is therefore considered a promising therapeutic approach for this condition. nih.gov The ability of imidazoquinoline compounds to modulate LRRK2 activity was assessed using LanthaScreen technology, confirming their inhibitory potential. nih.gov This adds another dimension to the neuroprotective profile of this class of compounds, directly targeting a genetically validated factor in Parkinson's disease.

Antiproliferative and Apoptotic Mechanisms in Cancer Models

Extensive literature searches did not yield specific data regarding the antiproliferative and apoptotic mechanisms of 1H-Imidazo[4,5-c]quinoline, 2-cyclohexyl- in cancer models. While the broader class of imidazoquinolines has been a subject of interest in oncology research, specific experimental results for this particular analogue in the contexts outlined below are not available in the public domain.

Cytotoxic Activity against Human Neuroblastoma Cell Lines

There is currently no published research detailing the cytotoxic activity of 1H-Imidazo[4,5-c]quinoline, 2-cyclohexyl- against human neuroblastoma cell lines. Consequently, data regarding its potential efficacy, such as IC50 values, for this specific cancer type is not available. While related heterocyclic structures have been investigated for their effects on neuroblastoma, these findings cannot be directly extrapolated to the 2-cyclohexyl analogue. imtm.cz

Mechanism of Apoptosis Induction (e.g., Caspase-3 and PARP-1 Cleavage)

The precise mechanism by which 1H-Imidazo[4,5-c]quinoline, 2-cyclohexyl- might induce apoptosis in cancer cells has not been elucidated in scientific literature. Apoptosis is a regulated process of programmed cell death crucial for tissue homeostasis. frontiersin.org A key pathway in apoptosis involves the activation of executioner caspases, such as caspase-3, which then cleave various cellular substrates, including poly(ADP-ribose) polymerase-1 (PARP-1). nih.govnih.gov This cleavage is a well-established hallmark of apoptosis. nih.gov However, no studies were found that specifically investigated whether 1H-Imidazo[4,5-c]quinoline, 2-cyclohexyl- induces the cleavage of caspase-3 or PARP-1 in any cancer model. imtm.cz

Kinase Inhibition Profiles (e.g., EGFR, HER-2)

The inhibitory activity of 1H-Imidazo[4,5-c]quinoline, 2-cyclohexyl- against key oncogenic kinases such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) has not been reported. The quinoline and quinazoline (B50416) scaffolds are present in many known kinase inhibitors, and targeting EGFR and HER-2 is a validated strategy in cancer therapy. nih.govekb.egnih.govresearchgate.net However, specific enzymatic assays or cellular studies to determine the IC50 values or the inhibitory profile of the 2-cyclohexyl substituted imidazo[4,5-c]quinoline against EGFR or HER-2 are absent from the available literature.

Antimicrobial Properties: Antimalarial Activity against Plasmodium falciparum

The potential antimalarial properties of 1H-Imidazo[4,5-c]quinoline, 2-cyclohexyl- against Plasmodium falciparum, the parasite responsible for the most severe form of malaria, have not been specifically documented. The quinoline core is a foundational structure for many antimalarial drugs, including chloroquine. e-century.us Research into novel quinoline derivatives for antimalarial activity is ongoing. miami.eduscienceopen.com A study on the related imidazo[4,5-c]quinolin-2-one scaffold showed promising antimalarial activity, suggesting that this general chemical class has potential. nih.gov However, no specific data, such as IC50 values from in vitro assays, are available for 1H-Imidazo[4,5-c]quinoline, 2-cyclohexyl-.

Computational and Theoretical Studies on 1h Imidazo 4,5 C Quinoline, 2 Cyclohexyl and Derivatives

Molecular Docking Simulations for Predicting Ligand-Target Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is frequently employed to understand the binding modes of 1H-Imidazo[4,5-c]quinoline derivatives with their biological targets, such as Toll-like receptors (TLRs) and adenosine (B11128) receptors.

Docking studies have been instrumental in elucidating how these compounds interact with the binding sites of their target proteins. For instance, in the context of TLR7 and TLR8, which are key receptors in the innate immune system, docking simulations help identify crucial amino acid residues that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the ligand. semanticscholar.orgnih.gov These interactions are vital for the agonistic or antagonistic activity of the compounds.

Research on A3 adenosine receptor (A3AR) positive allosteric modulators (PAMs) has utilized molecular docking to predict the binding site for compounds like 2-cyclohexyl-1H-imidazo[4,5-c]quinolin-4-(3,4-dichlorophenyl)amine (LUF6000). nih.gov These simulations can reveal that the molecule settles into an extrahelical binding site, distinct from the orthosteric site where the endogenous ligand binds. The predictions from docking studies guide further experimental validation, such as site-directed mutagenesis, to confirm the key interacting residues.

The insights gained from molecular docking are summarized in the table below, illustrating typical interactions observed for imidazoquinoline derivatives with their target receptors.

Target ProteinInteracting Residues (Example)Type of InteractionPredicted Outcome
Toll-like Receptor 8 (TLR8)Gly572Electrostatic/DipolarInfluences agonist efficacy
A3 Adenosine Receptor (A3AR)Residues in TMD1, TMD7, H8Hydrophobic, van der WaalsAllosteric modulation
Protein Tyrosine Kinase (PTK)Varies (e.g., ATP-binding site)Hydrogen bonds, hydrophobicInhibition of kinase activity

This table is illustrative and based on findings for the broader class of imidazoquinoline derivatives and their known targets.

Molecular Dynamics Simulations for Elucidating Binding Stability and Conformational Changes

Following molecular docking, molecular dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-receptor complex over time. nih.govphyschemres.org MD simulations provide a dynamic view of the binding, accounting for the flexibility of both the protein and the ligand, which is a limitation of the more rigid or flexible docking approaches. nih.gov

For 1H-Imidazo[4,5-c]quinoline derivatives, MD simulations can validate the docking poses by showing that the ligand remains stably bound within the binding pocket throughout the simulation period (e.g., 100 nanoseconds). nih.gov Key metrics analyzed during MD simulations include the root-mean-square deviation (RMSD) of the protein and ligand atoms, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF), which highlights flexible regions of the protein.

Furthermore, these simulations can reveal subtle conformational changes in the receptor upon ligand binding, which are essential for its activation or inhibition. fu-berlin.de Techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be applied to the MD simulation trajectories to calculate the binding free energy, offering a more accurate estimation of the binding affinity than docking scores alone. nih.gov These calculations help in ranking different derivatives and correlating their computed binding energies with experimental activities. semanticscholar.orgnih.gov

Homology Modeling for Receptor Structure Elucidation

For many biological targets of the 1H-Imidazo[4,5-c]quinoline family, experimentally determined three-dimensional structures (e.g., from X-ray crystallography) are not available. This is particularly true for transmembrane proteins like TLR7. semanticscholar.orgnih.gov In such cases, homology modeling is a crucial computational technique to generate a 3D model of the target protein. nih.gov

The process involves using the amino acid sequence of the target protein (e.g., human TLR7) and a known experimental structure of a homologous protein as a template (e.g., human TLR8). semanticscholar.org The high sequence homology between TLR7 and TLR8 makes TLR8 an excellent template for modeling the TLR7 structure. semanticscholar.org The modeling process includes sequence alignment, model building, and refinement to obtain a reliable 3D structure. semanticscholar.org The quality of the generated model is then assessed using various validation tools. semanticscholar.org

These homology models are indispensable for structure-based drug design efforts. semanticscholar.org Once a reliable model of the receptor is built, it can be used for molecular docking and molecular dynamics simulations to study how 1H-Imidazo[4,5-c]quinoline derivatives bind and modulate its function, providing a working hypothesis for the receptor-ligand complex. semanticscholar.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net For derivatives of the imidazoquinoline scaffold, 2D and 3D-QSAR studies are performed to understand which physicochemical properties and structural features are critical for their activity.

In a typical QSAR study, various molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for a set of molecules with known biological activities (e.g., IC50 or EC50 values). nih.govjmchemsci.com Statistical methods are then used to build a model that relates these descriptors to the activity. A statistically significant QSAR model can be used to predict the activity of newly designed compounds, thereby prioritizing synthesis efforts. nih.govresearchgate.netmdpi.com

For example, a 2D-QSAR study on a series of imidazoquinazoline derivatives identified a statistically significant model that could predict their antitumor activity. nih.gov The quality of a QSAR model is assessed by parameters such as the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). mdpi.com

QSAR Model ParameterDescriptionExample Value
n Number of compounds in the training set9
Correlation coefficient; indicates the goodness of fit0.927
RMSE Root Mean Square Error; measures the differences between predicted and observed values3.464

Table data is based on a representative 2D-QSAR study on related imidazoquinazoline derivatives. nih.gov

These models provide valuable insights into the structure-activity relationship, guiding medicinal chemists in modifying the lead structure to enhance potency and selectivity.

Computational Prediction and Validation of Allosteric Binding Sites

Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, offering opportunities for greater selectivity and a more nuanced modulation of receptor function. nih.govshsmu.edu.cn Computational methods are pivotal in identifying these often-elusive allosteric binding pockets.

A notable example involves the 2-cyclohexyl-1H-imidazo[4,5-c]quinolin-4-amine derivative, LUF6000, which acts as a positive allosteric modulator of the A3 adenosine receptor (A3AR). nih.gov Computational studies, in conjunction with experimental data from chimeric receptors, were used to predict and localize its binding site. The work revealed an extrahelical binding site located in a region comprising the distal portions of transmembrane domains (TMDs) 1 and 7, as well as helix 8 of the receptor. nih.gov

The process of identifying such sites often involves a combination of molecular docking of fragments or known ligands to the entire protein surface and molecular dynamics simulations to assess the stability of binding at potential sites. johnshopkins.edu These computational predictions are then validated experimentally through techniques like site-directed mutagenesis of the predicted interacting residues. A loss of allosteric activity upon mutation of these residues provides strong evidence for the computationally predicted binding site. nih.gov

Future Research Directions and Translational Potential of 1h Imidazo 4,5 C Quinoline, 2 Cyclohexyl Analogues

Exploration of Novel 1H-Imidazo[4,5-c]quinoline Scaffolds with Enhanced Selectivity

A primary focus of future research is the synthesis and evaluation of novel heterocyclic systems based on the imidazo[4,5-c]quinoline core to achieve greater selectivity for specific biological targets. Enhanced selectivity can lead to more effective treatments by minimizing off-target effects.

Researchers are exploring the fusion of additional rings to the core scaffold. For instance, the development of pyrido fused imidazo[4,5-c]quinolines has been achieved through methods like the Pictet–Spengler cyclization. rsc.org This approach creates architecturally complex polyheterocycles, and in-silico studies of such compounds have identified potential candidates for selective inhibition of specific isoforms of protein kinases, such as PI3K-γ. nih.gov Targeting a specific isoform like PI3K-γ, which has expression limited to the hematopoietic system, may reduce the toxicity often seen with pan-PI3K inhibitors. nih.gov

Another strategy involves modifying the core quinoline (B57606) ring system itself. The development of imidazo[4,5-c] topic-breakdown.comresearchgate.netnaphthyridine derivatives, for example, is being pursued to generate potent and selective inhibitors of targets like Leucine-rich repeat kinase 2 (LRRK2), which is implicated in neurodegenerative diseases such as Parkinson's disease. google.com

Furthermore, structure-activity relationship (SAR) studies continue to guide the modification of substituents on the existing scaffold. By strategically altering functional groups, researchers have been able to modulate the selectivity of imidazoquinoline analogues between closely related receptors, such as Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8). nih.gov For example, the addition of polyphenolic groups to a TLR7-selective agonist was shown to modulate its activity and improve its potential as a vaccine adjuvant. nih.gov These efforts aim to fine-tune the interaction of the molecule with its target, thereby enhancing its therapeutic profile.

Rational Design of Improved Allosteric Modulators for Specific Therapeutic Targets

Rational drug design represents a powerful strategy for developing improved allosteric modulators, which offer a distinct therapeutic advantage by binding to a site on a receptor or enzyme that is different from the primary (orthosteric) site. This can fine-tune the biological response rather than simply blocking it. The imidazoquinoline scaffold is a promising starting point for designing such molecules. The related imidazopyridine class of compounds was first recognized for its potential as positive allosteric modulators of the GABA-A receptor. nih.gov

The future of designing allosteric modulators based on the imidazoquinoline core will heavily rely on computational methods. topic-breakdown.com Techniques such as molecular dynamics (MD) simulations, in silico docking, and machine learning algorithms are crucial for identifying potential allosteric binding sites on therapeutic targets. topic-breakdown.comnih.gov These computational tools can predict how modifications to the 2-cyclohexyl-1H-imidazo[4,5-c]quinoline structure might influence binding at these distal sites and alter the protein's conformation and activity. nih.gov

By merging key structural features from known modulators or by designing novel scaffolds that fit predicted allosteric pockets, researchers can create new chemical entities with tailored allosteric activity. nih.gov This approach has been successfully applied to design allosteric modulators for challenging targets like the cannabinoid type-1 (CB1) receptor. nih.gov Applying a similar paradigm to the imidazoquinoline core could unlock new therapeutic possibilities for targets previously considered "undruggable" by conventional inhibitors. dntb.gov.ua

Development of Dual-Acting or Multi-Target Ligands Based on the Imidazoquinoline Core

Complex diseases often involve multiple biological pathways, creating a compelling case for the development of ligands that can modulate more than one target simultaneously. The imidazo[4,5-c]quinoline scaffold is well-suited for the design of such dual-acting or multi-target drugs.

Research has demonstrated the potential for related heterocyclic structures to act as dual inhibitors. For instance, a series of quinazolinone derivatives were designed to function as dual inhibitors of STAT-3 and c-Src, two important targets in cancer therapy. nih.gov Similarly, certain imidazo[4,5-c]quinoline derivatives have been identified as inhibitors of the PI3K/mTOR pathway, targeting two key kinases in cell growth and proliferation. engineering.org.cn

Preclinical Validation in Relevant Disease Models for Drug Discovery

The ultimate translation of novel 1H-Imidazo[4,5-c]quinoline, 2-cyclohexyl- analogues from the laboratory to the clinic depends on rigorous preclinical validation. This process involves a series of experiments in relevant disease models to establish proof-of-concept and assess therapeutic potential.

Initial validation typically occurs in cellular assays. For example, imidazoquinoline derivatives designed as PI3K pathway inhibitors have been profiled in cellular settings to confirm their mechanism of action and biological effects. nih.gov For immune-modulating analogues, such as TLR7 agonists, co-culture experiments using specific cancer cell lines and immune cells (like macrophages or peripheral blood mononuclear cells) are employed to demonstrate selective activation of immune pathways. nih.gov

Promising candidates from cellular studies are then advanced to in vivo animal models that mimic human diseases. Imidazo[4,5-c]quinoline derivatives have been evaluated in various in vivo settings. nih.gov For cancer, this often involves xenograft studies where human tumors are grown in immunocompromised mice. In one such study, an antibody-drug conjugate (ADC) that delivered a potent TLR7 agonist based on the imidazo[4,5-c]quinoline scaffold induced complete tumor regression in a breast cancer xenograft model. nih.gov For neurodegenerative diseases, compounds like LRRK2 inhibitors would be tested in corresponding animal models of Parkinson's disease. google.com These preclinical studies are essential for evaluating the efficacy and pharmacological properties of new analogues, providing the critical data needed to justify advancement into clinical trials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-cyclohexyl-1H-imidazo[4,5-c]quinoline, and how can reaction yields be improved?

  • Methodology : The compound is typically synthesized via cyclization of intermediates such as 2-cyclohexyl-1H-imidazo[4,5-c]quinoline-5-oxide using POCl₃ in a toluene/DMF mixture at 100°C for 1.5 hours. Yields (~61%) can be enhanced by optimizing stoichiometry, reaction time, and purification steps (e.g., pH adjustment to 6–7 followed by vacuum drying) . Alternative routes involve substituting cyclohexyl groups during intermediate formation, as demonstrated for structurally similar imidazoquinolines .

Q. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of 2-cyclohexyl-1H-imidazo[4,5-c]quinoline?

  • Methodology :

  • 1H/13C NMR : Assign aromatic protons (δ 8.15–9.11 ppm) and cyclohexyl protons (δ 1.72–2.21 ppm) to confirm substitution patterns .
  • HRMS (ESI) : Validate molecular ion peaks (e.g., [M+H]+) with mass accuracy ≤2 ppm .
  • HPLC-PDA : Assess purity (>95%) using reverse-phase chromatography with UV detection at 254 nm .

Q. How is the biological activity of 2-cyclohexyl-1H-imidazo[4,5-c]quinoline initially screened in academic settings?

  • Methodology :

  • In vitro assays : Test TLR7/8 agonist activity via NF-κB reporter assays in HEK293 cells, comparing EC₅₀ values to reference compounds (e.g., Imiquimod) .
  • Antimicrobial screening : Use microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the TLR7/8 activity of 2-cyclohexyl-substituted imidazoquinolines?

  • Methodology :

  • Substituent analysis : Compare activity of 2-cyclohexyl derivatives with 2-adamantyl or 2-norbornyl analogs to evaluate steric/electronic effects .
  • Docking studies : Model interactions with TLR7’s hydrophobic binding pocket using Schrödinger Suite, focusing on cyclohexyl group orientation .

Q. How do crystallographic challenges impact the structural elucidation of 2-cyclohexyl-1H-imidazoquinolines?

  • Methodology :

  • Twinned data refinement : Use SHELXL for high-resolution data (d ≤1.0 Å) with twin laws (e.g., -h, -k, l) to resolve disorder in cyclohexyl groups .
  • Hydrogen bonding analysis : Apply graph-set theory (e.g., Etter’s rules) to identify key intermolecular interactions influencing crystal packing .

Q. How can contradictory biological data (e.g., varying TNF-α suppression across studies) be resolved for this compound class?

  • Methodology :

  • Dose-response reanalysis : Use nonlinear regression (GraphPad Prism) to confirm EC₅₀/IC₅₀ consistency .
  • Cell-line validation : Compare results across primary immune cells (e.g., PBMCs) vs. immortalized lines to rule out assay-specific artifacts .

Q. What computational strategies predict the metabolic stability of 2-cyclohexyl-1H-imidazoquinolines?

  • Methodology :

  • ADMET prediction : Use SwissADME to calculate logP (XLogP3 ~2.5) and topological polar surface area (~50 Ų) for bioavailability estimation .
  • CYP450 metabolism : Simulate oxidative pathways (e.g., cyclohexyl hydroxylation) with StarDrop’s DEREK module .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.